molecular formula C16H22N2O3 B4172692 N~1~-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE

N~1~-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE

Cat. No.: B4172692
M. Wt: 290.36 g/mol
InChI Key: PTGMESSIKGMEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-Cyclohexyl-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetamide (CAS: 51972-71-5) is a cyclohexanecarboxamide derivative featuring a bicyclic isoindole-1,3-dione moiety. The compound’s structure includes a cyclohexyl group attached to the acetamide nitrogen and a hexahydroisoindole-dione ring system.

Properties

IUPAC Name

N-cyclohexyl-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16(18)21/h4-5,11-13H,1-3,6-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGMESSIKGMEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331789
Record name N-cyclohexyl-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696625-02-2
Record name N-cyclohexyl-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE typically involves the reaction of cyclohexylamine with a suitable isoindoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity N1-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N1-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE, which can be further utilized in different applications .

Scientific Research Applications

N~1~-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

Compounds 3b–3e () share the core 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetamide scaffold but differ in their substituents:

  • 3b: 4-Methoxyphenylamino group.
  • 3c: 3-Chlorophenylamino group.
  • 3d: Phenylamino group.
  • 3e: 4-Fluorophenylamino group.

Key Findings :

  • Physical State : All are viscous liquids, contrasting with the solid-state analogs in .
  • Synthesis : Prepared via Methods B, C, and F, with yields ranging from 78% (3d) to 91% (3c) .
  • Spectroscopic Data :
    • 1H NMR : Aromatic protons (δ 7.0–7.8 ppm) and isoindole-dione protons (δ 5.8–6.0 ppm) are consistent. Substituent-specific shifts (e.g., methoxy at δ 3.72 ppm in 3b) aid differentiation .
    • HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]+ for 3b: 429.2026 calculated vs. 429.2039 found) .
Table 1: Comparison of Aryl-Substituted Analogs
Compound Substituent Yield (%) Physical State Key NMR Shifts (δ, ppm) HRMS [M+H]+ (Found)
3b 4-Methoxyphenyl 88 Viscous liquid 3.72 (s, OCH3), 6.89 (d, J=9.0 Hz) 429.2039
3c 3-Chlorophenyl 91 Viscous liquid 7.77 (m, Cl-C6H4), 10.15 (s, NH) 455.1362* ([M+Na]+)
3d Phenyl 78 Viscous liquid 7.55 (m, Ph), 9.97 (s, NH) 429.2039
3e 4-Fluorophenyl 82 Viscous liquid 7.56 (dd, J=8.6, 5.0 Hz, F-C6H4) 447.1945

*Compound 3c was analyzed as [M+Na]+ .

Boronate-Containing Cyclohexyl Analogs

Compounds 5b–5d () incorporate a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, enabling applications in Suzuki-Miyaura coupling or as boron-based therapeutics:

  • 5b : Phenyl and benzyl boronate.
  • 5c : 4-Fluoro-3-boronate benzyl.
  • 5d : Propionamide variant with boronate.

Key Findings :

  • Physical State : Crystalline solids (m.p. 91–110°C), contrasting with the liquid analogs in .
  • Synthesis : Prepared via General Procedure D (Ugi reaction), with yields up to 74% (5c) .
  • 11B NMR : Peaks at δ 29.94–31.08 ppm confirm boronate integration .
Table 2: Boronate-Containing Analogs
Compound Key Substituent Yield (%) m.p. (°C) 11B NMR (δ, ppm) HRMS [M+H]+ (Found)
5b Phenyl boronate 52 91 31.08 491.3057 (C29H39BN2O4)
5c 4-Fluoro-3-boronate benzyl 74 110 29.94 509.3139 (C30H40BFN2O4)
5d Propionamide boronate

Spirocyclic and Miscellaneous Analogs

  • N-(2-Cyclohex-1-en-1-ylethyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 1775351-93-3, ): Features a spiro-diazepinedione system, diverging from the isoindole-dione core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.